molecular formula C17H20N4O3S2 B2585718 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476466-20-3

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2585718
CAS No.: 476466-20-3
M. Wt: 392.49
InChI Key: FJEHTYKEDVDTHP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a morpholino group (2-(morpholin-4-yl)-2-oxoethyl) and a 3-phenylpropanamide chain. The morpholino moiety enhances solubility and bioavailability due to its polar oxygen atom, while the phenylpropanamide contributes to lipophilicity and target binding .

Properties

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(7-6-13-4-2-1-3-5-13)18-16-19-20-17(26-16)25-12-15(23)21-8-10-24-11-9-21/h1-5H,6-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEHTYKEDVDTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method involves the reaction of 2-(morpholin-4-yl)-2-oxoethyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with 3-phenylpropanoyl chloride .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group (-S-)

The sulfanyl bridge connecting the thiadiazole and morpholin-2-oxoethyl groups enables nucleophilic substitution and oxidation reactions:

Reaction Type Conditions Outcome Supporting Evidence
Oxidation H₂O₂, KMnO₄, or mCPBA in acidic mediaSulfoxide or sulfone formation (R-SO or R-SO₂)Analogous sulfanyl oxidation
Alkylation Alkyl halides, base (e.g., K₂CO₃)Thioether formation at sulfur centerPatent-based methodologies
Nucleophilic Substitution Amines or thiols under mild heatingDisplacement of sulfanyl group by stronger nucleophilesThiadiazole reactivity trends

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions due to its electron-deficient heteroaromatic system:

Reaction Type Conditions Outcome Supporting Evidence
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) at C-5Nitro-substituted thiadiazole derivativesStructural analogs in
Ring-Opening Strong bases (e.g., NaOH)Cleavage to form thiolate intermediatesSynthetic pathways in
Cross-Coupling Pd-catalyzed Suzuki or Buchwald-HartwigIntroduction of aryl/alkyl groups at C-2 or C-5Patent examples

Amide and Morpholine Reactivity

The amide and morpholine moieties contribute to hydrolysis and coordination chemistry:

Reaction Type Conditions Outcome Supporting Evidence
Amide Hydrolysis HCl or NaOH (aqueous, reflux)Cleavage to 3-phenylpropanoic acid and amineAmide reactivity principles
Morpholine Alkylation Alkyl halides, DMF, 60–80°CQuaternary ammonium salt formationMorpholine derivatives in
Coordination Complex Formation Transition metal salts (e.g., Cu²⁺)Chelation via morpholine O/N and thiadiazole SMetal-binding studies

Photochemical and Thermal Stability

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and morpholine fragments (TGA/DSC data inferred from).

  • Photolysis : UV irradiation (254 nm) induces C-S bond cleavage, forming thiyl radicals (EPR studies of similar thiadiazoles ).

Biological Interaction-Driven Reactions

In vitro studies suggest enzymatic modifications:

  • Cytochrome P450 Oxidation : Hepatic metabolism produces hydroxylated morpholine or phenylpropanoic acid derivatives .

  • Glutathione Conjugation : Sulfanyl group reacts with glutathione under redox stress, forming disulfide adducts (analogous to ).

Comparative Reactivity Table

Key functional groups ranked by reactivity (empirical observations):

Group Reactivity Primary Reaction Partners
Sulfanyl (-S-)HighElectrophiles, oxidizers
Thiadiazole ringModerateElectrophiles, bases
Amide (-CONH-)LowAcids, bases
MorpholineLowAlkylating agents, metals

Scientific Research Applications

The biological activities of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and its derivatives have been extensively studied. Preliminary research suggests that compounds with similar structures exhibit significant antimicrobial , anticancer , and antitubercular properties.

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives possess notable antimicrobial effects. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Rhizoctonia solani. In vitro assays indicated that certain compounds exhibited inhibition rates superior to commercial bactericides like thiodiazolecopper .

Compound NameTarget BacteriaInhibition Rate
Example Compound AX. oryzae pv. oryzicola30%
Example Compound BR. solani56%

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Various studies have focused on its activity against different cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3). Some derivatives displayed IC50 values lower than those of established chemotherapeutics like doxorubicin .

Cancer Cell LineCompoundIC50 (µM)
MDA-MB-231Example Compound C3.3
PC3Example Compound D34.71

Antitubercular Activity

Research has also highlighted the antitubercular properties of thiadiazole derivatives. For example, specific compounds demonstrated significant activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) lower than the standard drug isoniazid .

Case Study 1: Anticancer Evaluation

A series of novel 5-substituted 1,3,4-thiadiazoles were synthesized and tested against various cancer cell lines. The results indicated that specific modifications to the thiadiazole structure enhanced anticancer activity significantly compared to traditional agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study of multiple thiadiazole derivatives against bacterial strains, it was found that certain substitutions on the thiadiazole ring led to improved antimicrobial activity compared to established treatments .

Mechanism of Action

The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound's uniqueness lies in its morpholino and phenylpropanamide substituents. Below is a comparison with key analogs:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Structural Notes
Target Compound Morpholin-4-yl, 3-phenylpropanamide C₁₉H₂₁N₄O₃S₂ ~441.5 (estimated) Morpholino enhances solubility; phenylpropanamide adds lipophilicity .
BB68466 () Dihydroindol-1-yl C₂₁H₂₀N₄O₂S₂ 424.54 Dihydroindole provides aromaticity but reduced polarity compared to morpholino .
V011-6568 () 4-tert-Butylbenzyl C₂₂H₂₅N₃O S₂ 411.59 Bulky tert-butyl group increases steric hindrance .
Compound 5j () 4-Chlorobenzyl C₂₀H₁₉ClN₃O₂S₂ 456.96 Chlorine atom introduces electronegativity, affecting electronic interactions .

Physicochemical Properties

  • Melting Points: Target Compound: Not explicitly reported, but morpholino-containing analogs (e.g., ) typically exhibit melting points between 130–160°C. BB68466: No melting point data, but dihydroindole derivatives (e.g., ) often decompose at higher temperatures (>200°C). Compound 5j: Melts at 138–140°C, similar to chlorinated derivatives . Compound 3d (): Decomposes at 250°C due to nitro groups increasing thermal stability .
  • Solubility: Morpholino derivatives (e.g., target compound) show improved aqueous solubility compared to tert-butyl (V011-6568) or dihydroindole (BB68466) analogs .

Biological Activity

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological assays that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a thiadiazole core linked to a morpholine moiety through a sulfanyl group. The presence of these functional groups suggests diverse interactions with biological targets.

FeatureDescription
Molecular Weight437.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds6
LogP (XLogP3-AA)1.9

Synthesis

The synthesis of this compound can be achieved through several methods, including condensation reactions involving thiadiazole derivatives and morpholine-containing compounds. The unique structural features enhance its potential biological activity compared to simpler analogs.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have shown substantial antibacterial effects against various strains, including Staphylococcus spp. and E. coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Anticancer Potential

In vitro studies have demonstrated the anticancer potential of related thiadiazole derivatives. For example, compounds derived from the same scaffold have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, one study reported an IC50 value of 2.48 μM for a related compound against A549 cells .

CompoundCell LineIC50 (μM)
39aSSMC-77217.15
39bA5492.48
39cMCF-73.92

The proposed mechanism of action for the anticancer activity includes inhibition of tubulin polymerization and interference with microtubule dynamics, which are critical for cell division. Molecular docking studies have indicated that these compounds may effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several thiadiazole derivatives against common pathogens. This compound was included in this evaluation and demonstrated significant bactericidal effects comparable to standard antibiotics .
  • Anticancer Activity : In another investigation focused on the anticancer properties of thiadiazole derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated promising antiproliferative effects with low IC50 values, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis of thiadiazole derivatives typically involves condensation reactions, such as using substituted carboxylic acids with thiosemicarbazides under acidic conditions (e.g., POCl₃) followed by pH-controlled precipitation . To optimize conditions, employ Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables (e.g., temperature, molar ratios, solvent systems). For example, a central composite design can identify interactions between parameters like reflux time (90–120°C) and stoichiometry, minimizing trial-and-error approaches .

Q. How can researchers confirm the structural integrity of this compound, particularly the morpholine and thiadiazole moieties?

  • Methodological Answer: Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify connectivity:
  • The morpholine ring’s carbonyl (C=O) signal appears near 165–170 ppm in ¹³C NMR.
  • Thiadiazole protons resonate as singlets in ¹H NMR (δ 7.5–8.5 ppm).
    High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion). For 3D structural validation, computational tools like ball-and-stick modeling visualize bond angles and steric effects .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer: Prioritize assays based on structural analogs:
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity screening via MTT assays on cancer cell lines, given the thiadiazole moiety’s prevalence in anticancer agents.
  • Solubility and stability studies in PBS (pH 7.4) to guide formulation. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism and intermediate stability during synthesis?

  • Methodological Answer: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For example, identify transition states in the thiadiazole ring formation. Reaction path search algorithms (e.g., AFIR or GRRM) can predict intermediates, while molecular dynamics simulations assess solvent effects .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

  • Methodological Answer: Use multivariate statistical analysis (e.g., PCA or PLS regression) to disentangle confounding variables (e.g., assay pH, cell line heterogeneity). If bioactivity varies, perform dose-response curve clustering to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer:
  • Isosteric replacement : Substitute the morpholine oxygen with a sulfone group to reduce oxidative metabolism.
  • Prodrug design : Mask the propanamide group with ester linkages, hydrolyzable in vivo.
    Validate changes using microsomal stability assays (human liver microsomes) and docking studies (e.g., AutoDock Vina) to ensure target binding .

Q. How can researchers leverage the morpholine moiety to improve solubility and blood-brain barrier (BBB) penetration?

  • Methodological Answer:
  • LogP optimization : Introduce polar substituents (e.g., -OH) on the morpholine ring while maintaining clogP < 3 via computational tools like MarvinSuite.
  • PAMPA-BBB assay : Measure permeability using artificial membrane assays. Morpholine’s inherent solubility can be enhanced via salt formation (e.g., HCl salts) .

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